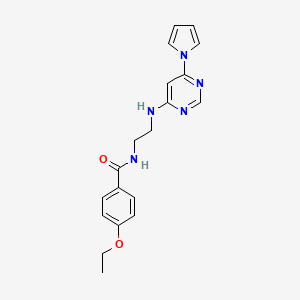
2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Analgesic Properties
A related compound, identified for its analgesic properties due to structural similarities with capsaicinoids, demonstrates the potential for derivatives of 2-(3-methoxyphenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide in pain management. The crystal structure and intermolecular interactions suggest unique conformational properties that could be key to its bioactivity (Park et al., 1995).
Anticonvulsant Activities
The synthesis and characterization of acetamide derivatives reveal their potential as anticonvulsant agents. Such findings highlight the importance of acetamide moieties in developing new pharmacological treatments (Camerman et al., 2005).
Chemical Synthesis and Catalysis
Green Synthesis of Amino Acetamides
A study on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates the importance of acetamide derivatives in the production of azo disperse dyes, highlighting sustainable synthesis methods (Zhang Qun-feng, 2008).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, showcases the chemoselective acetylation processes. Such studies are crucial for optimizing drug synthesis pathways, ensuring efficiency and specificity (Magadum & Yadav, 2018).
Materials Science
Hybrid Network Formation
The development of hybrid networks using polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of poly(methyl methacrylate) indicates the role of acetamide derivatives in creating materials with improved thermal stability and mechanical properties. This research underscores the compound's utility in materials science, particularly in fabricating advanced polymers and composites (Batibay et al., 2020).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12(9-15-7-4-8-20-15)17-16(18)11-13-5-3-6-14(10-13)19-2/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGPKOWPOYKEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)
![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)


![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)

![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)

